![molecular formula C17H17FN2O3S B3397301 N-(1-acetylindolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 1021211-07-3](/img/structure/B3397301.png)
N-(1-acetylindolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide
Overview
Description
N-(1-acetylindolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of N-(1-acetylindolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in cell proliferation and survival. This leads to the induction of apoptosis in cancer cells and the protection of neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(1-acetylindolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also has neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases. Additionally, it has been found to have anti-inflammatory properties and can potentially be used in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(1-acetylindolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide is its potential applications in various fields such as cancer research and neuropharmacology. It has been found to have anticancer properties and can induce apoptosis in cancer cells. It also has neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the research on N-(1-acetylindolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide. One of the directions is to further investigate its potential applications in cancer research and neuropharmacology. Studies can focus on optimizing the synthesis method and improving the solubility of the compound. Additionally, studies can investigate the potential side effects and toxicity of the compound to ensure its safety for clinical use. Overall, N-(1-acetylindolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide has shown promising potential for various applications and warrants further research.
Scientific Research Applications
N-(1-acetylindolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide has been studied for its potential applications in various fields such as cancer research, neuropharmacology, and drug discovery. Studies have shown that this compound has anticancer properties and can induce apoptosis in cancer cells. It has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-4-fluoro-2-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-11-9-14(18)4-6-17(11)24(22,23)19-15-5-3-13-7-8-20(12(2)21)16(13)10-15/h3-6,9-10,19H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLHANVIXHODOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetylindolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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